
Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is an organic compound with a complex structure It is characterized by the presence of a formyl group, a tetrahydronaphthalene ring, and a carbamic acid tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydronaphthalene ring, followed by the introduction of the formyl group and the carbamic acid tert-butyl ester group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials and compounds with unique properties.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of biological processes.
Medicine
In medicine, this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic effects.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of products with specific functionalities and applications.
Mécanisme D'action
The mechanism of action of Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The formyl group and the ester group can participate in various chemical reactions, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to bind to specific sites on target molecules, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar ester group but different aromatic structure.
tert-Butyl carbamate: A compound with a similar carbamic acid tert-butyl ester group but lacking the formyl and tetrahydronaphthalene components.
Uniqueness
Tert-butyl 6-formyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate is unique due to its combination of a formyl group, a tetrahydronaphthalene ring, and a carbamic acid tert-butyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C16H21NO3 |
|---|---|
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
tert-butyl N-(6-formyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-14-6-4-5-12-9-11(10-18)7-8-13(12)14/h7-10,14H,4-6H2,1-3H3,(H,17,19) |
Clé InChI |
ACMPBUCGADQVIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCC2=C1C=CC(=C2)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
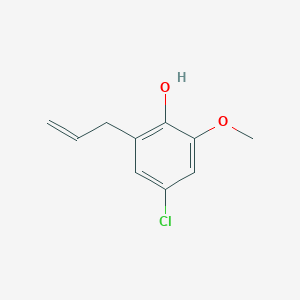
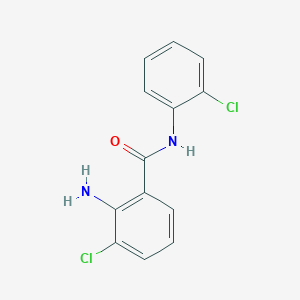




![Methyl 3-amino-5-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8384779.png)
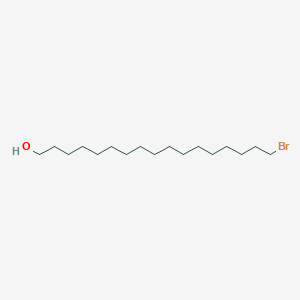
![3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8384796.png)
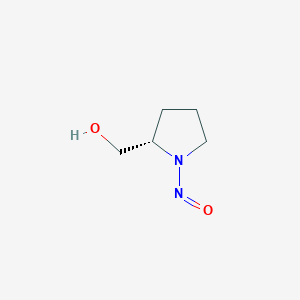
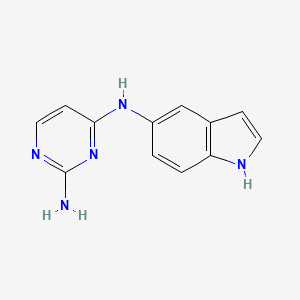
![(1-tosyl-1H-pyrazolo[4,3-c]pyridin-4-yl)methanamine](/img/structure/B8384804.png)

![Triphenylsulfonium 2-[(Adamantane-1-carbonyl)oxy]ethanesulfonate](/img/structure/B8384815.png)
